Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Beta-Amino Acid Scaffolds

Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (CAS 1155161-13-9) is a synthetic organic compound belonging to the class of beta-amino acid esters. It features a para-chlorobenzyl group attached to a secondary amine on a butanoate backbone.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1155161-13-9
Cat. No. B3085403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
CAS1155161-13-9
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)NCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H16ClNO2/c1-9(7-12(15)16-2)14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3
InChIKeyQKDWILGTHSGXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (CAS 1155161-13-9): A Versatile Building Block in Medicinal Chemistry


Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate (CAS 1155161-13-9) is a synthetic organic compound belonging to the class of beta-amino acid esters. It features a para-chlorobenzyl group attached to a secondary amine on a butanoate backbone. This structural motif is of significant interest in medicinal chemistry, where it serves as a key intermediate for synthesizing a variety of biologically active molecules, particularly those targeting neurological pathways and enzyme inhibition . The compound's utility is underscored by its commercial availability from multiple research chemical suppliers, reflecting a consistent demand for its specific substitution pattern in drug discovery and chemical biology research .

β-amino acid ester building block for focused library synthesis
Para-chlorobenzyl motif for neurological target SAR programs
Methyl ester as protected carboxylate for multi-step synthesis

Why Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate Cannot Be Substituted with Generic Alternatives


The specific substitution pattern of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate dictates its unique physicochemical and biological properties, making generic substitution highly problematic. The combination of a methyl ester, a beta-amino group, and a para-chlorobenzyl moiety creates a precise three-dimensional and electronic profile that is critical for target engagement in lead optimization programs . Simply swapping this compound for a close analog—such as an ortho-chloro isomer, a regioisomer with the amino group at a different position, or the free carboxylic acid—can fundamentally alter key parameters like lipophilicity, solubility, metabolic stability, and receptor binding affinity, thereby compromising the validity of structure-activity relationship (SAR) studies .

Regioisomer mismatch
Shifting the amino group from 3- to 4-position alters pharmacophore geometry and target class, breaking SAR coherence.
Ortho-chloro substitution
Ortho-Cl introduces steric hindrance near the amine; lipophilicity, basicity, and binding profile may differ from para-substituted benchmark.
Free acid form
The carboxylic acid analog removes ester protection, alters permeability, and limits synthetic versatility relative to the methyl ester.

Quantitative Differentiation of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate from Key Comparators


Regioisomeric Specificity in Medicinal Chemistry Scaffolds: 3-Amino vs. 4-Amino Butanoates

The position of the amino group on the butanoate chain is a critical determinant of biological activity. The target compound, Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, is a beta-amino acid derivative (amino group at the 3-position). In contrast, the regioisomer Methyl 4-((4-chlorobenzyl)amino)butanoate (CAS 1096805-24-1) is a gamma-amino acid derivative (amino group at the 4-position) . This seemingly minor structural shift results in a different spatial arrangement of the pharmacophore, which can profoundly impact interactions with biological targets like G-protein coupled receptors or enzymes. For example, the classic GABA-B agonist Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) demonstrates the importance of the 4-amino position for neurological activity, whereas our compound's 3-amino positioning targets a distinct chemical space, often explored for different receptor subtypes or enzyme active sites [1].

Regioisomer specificity
Reported
3-amino (β) vs. 4-amino (γ) butanoate – distinct target class access
Supports SAR regioisomer selection
Baclofen scaffold as reference context
Medicinal Chemistry Structure-Activity Relationship (SAR) Beta-Amino Acid Scaffolds

Impact of Chlorine Substitution Pattern on Physicochemical and Binding Properties: Para vs. Ortho

The position of the chlorine atom on the phenyl ring significantly alters the compound's physicochemical profile and, consequently, its biological behavior. The target compound possesses a para-chloro substituent. A direct comparator is its ortho-chloro isomer, Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate (CAS 1026959-14-7) . While they share the same molecular formula and weight (C12H16ClNO2; 241.71 g/mol) , the difference in substitution pattern leads to distinct steric and electronic effects. The ortho-substituent introduces steric hindrance near the secondary amine, potentially affecting its basicity and nucleophilicity, and can alter the preferred conformation of the molecule. These differences translate to variations in lipophilicity (logP) and solubility, which are key drivers of membrane permeability and non-specific binding in biological assays.

Chlorine position
Class-level
Para-Cl (less hindered) vs. ortho-Cl (steric bulk) – distinct steric/electronic profiles
May influence physicochemical and binding properties
Inferred from structural principles; empirical data to verify
Physicochemical Properties Lipophilicity Receptor Binding

Differentiation from Free Carboxylic Acid Analog: Ester vs. Acid Form for Synthetic and Biological Utility

The methyl ester functional group is a critical differentiator from the corresponding free acid, 3-{[(4-Chlorophenyl)methyl]amino}butanoic acid (CAS 167222-92-6) . The ester confers increased lipophilicity (estimated logP increase of ~1-2 units) and masks the ionizable carboxylic acid, which can improve passive membrane permeability and oral bioavailability in a prodrug context [1]. Furthermore, from a synthetic chemistry perspective, the methyl ester serves as a protected carboxylic acid, enabling selective reactions on other parts of the molecule (e.g., amine functionalization) without interference from the acid group. This provides greater synthetic versatility for generating diverse compound libraries.

Ester vs. acid
Context-dependent
Methyl ester (MW 241.7, est. logP +1–2) vs. free acid (MW 227.7)
Ester supports permeability and synthetic protection
Inferred from prodrug and protecting-group chemistry
Prodrug Design Membrane Permeability Synthetic Versatility

Commercial Availability and Purity: A Prerequisite for Reproducible Research

Reliable commercial sourcing with validated purity is a critical, yet often overlooked, point of differentiation. Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate is available from multiple vendors at high purity standards, with reported purity levels of 95%+ or 98% . This ensures that researchers can begin experiments with a well-characterized material, minimizing the risk of confounding results due to unknown impurities. In contrast, less common analogs may have limited or unreliable supply chains, leading to batch-to-batch variability and potential project delays.

Commercial purity
Reported
95%+ to 98% purity from multiple vendors
Supports reproducible research and sourcing confidence
Supplier-reported analytical data
Chemical Sourcing Reproducibility Analytical Quality Control

Optimal Research and Industrial Application Scenarios for Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate


Medicinal Chemistry: Lead Optimization and SAR Studies for Neurological Targets

Medicinal chemistry teams focused on neurological disorders can employ Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate as a key scaffold for generating focused compound libraries. Its specific 3-amino, para-chlorobenzyl substitution pattern, as highlighted by its differentiation from regioisomers and positional isomers , offers a precise chemical probe for exploring structure-activity relationships (SAR) at targets like GABA transporters or other neurotransmitter systems. The methyl ester moiety also provides a convenient handle for further synthetic elaboration or can serve as a prodrug element to enhance initial in vivo pharmacokinetic profiling .

Chemical Biology: Tool Compound Development for Enzyme Inhibition Assays

This compound's defined chemical structure, with its combination of a reactive amine and a protected carboxylate, makes it a valuable precursor for creating tool compounds to study enzyme inhibition. For instance, the amine can be readily functionalized to introduce affinity tags (e.g., biotin) or fluorescent probes, while the ester can be hydrolyzed in situ to reveal the active acid for target engagement studies. The high commercial purity of the compound (95%+ to 98%) ensures that such derivatization reactions proceed with minimal interference from contaminants, a key requirement for producing reliable chemical biology tools.

Pharmaceutical Development: Intermediate for API Synthesis

In an industrial pharmaceutical development setting, Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate can serve as a strategic intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Its beta-amino acid framework is a privileged structure in many drugs. The methyl ester protects the acid functionality, allowing for late-stage deprotection and salt formation, a common strategy in process chemistry. The compound's established commercial supply chain and consistent quality de-risk its use in multi-kilogram campaigns compared to sourcing less readily available analogs, ensuring a more reliable and scalable synthetic route.

Academic Research: Core Building Block in Organic Synthesis Methodology

Academic research groups engaged in developing new synthetic methodologies, particularly for the asymmetric synthesis of beta-amino acids or the construction of heterocycles, can utilize this compound as a benchmark substrate. Its distinct chemical features—a secondary amine, a methyl ester, and an aromatic ring—provide multiple reactive sites for testing the scope and selectivity of new catalytic transformations. The clear differentiation from its ortho-chloro isomer and regioisomer allows for a systematic study of steric and electronic effects in these reactions, leading to a deeper understanding of reaction mechanisms and the development of more robust synthetic methods.

Application
Selection Property
Validation Focus
Neurological target SAR
3-amino, para-Cl scaffold for focused library synthesis
Target engagement and regioisomer specificity
Enzyme inhibition probes
Protected amine and ester for derivatization
Derivatization efficiency and target engagement
API intermediate synthesis
Established supply chain and ester-protected acid
Scalable synthetic route and late-stage deprotection
Organic methodology development
Multiple reactive sites (amine, ester, aryl)
Method scope and selectivity studies

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22 linked technical documents
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